molecular formula C9H19O3P B8396138 Diethyl 4-pentenylphosphonate

Diethyl 4-pentenylphosphonate

Cat. No. B8396138
M. Wt: 206.22 g/mol
InChI Key: BNPOXTWAZJVNFE-UHFFFAOYSA-N
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Patent
US07754200B2

Procedure details

1H NMR (CDCl3) δ=5.8 (m, 1H), 5.0 (m, 2H), 3.2 (t, 2H), 2.2 (sq, 2H), 1.8 (sq, 2H). Triethyl phosphite (400 mL, 2.3 mol, 3.5 eq.) was added to the 1-iodo-4-pentene, and the mixture was heated to 130° C. for three hours. Diethyl ethyl phosphonate was removed by fractional vacuum distillation, revealing the desired 4-pentenyl phosphonic acid diethyl ester which was used without further purification. 1H NMR (CDCl3) δ=5.7 (m, 1H), 4.8 (m, 2H), 4.0 (m, 4H), 2.0 (sq, 2H), 1.7 (m, 4H), 1.2 (t, 6H). 31P NMR (CDCl3) δ=33.3.
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[P:1]([O:8][CH2:9][CH3:10])([O:5][CH2:6][CH3:7])[O:2]CC.I[CH2:12][CH2:13][CH2:14][CH:15]=[CH2:16]>>[CH2:9]([O:8][P:1]([CH2:16][CH2:15][CH2:14][CH:13]=[CH2:12])(=[O:2])[O:5][CH2:6][CH3:7])[CH3:10]

Inputs

Step One
Name
Quantity
400 mL
Type
reactant
Smiles
P(OCC)(OCC)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ICCCC=C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Diethyl ethyl phosphonate was removed by fractional vacuum distillation
CUSTOM
Type
CUSTOM
Details
was used without further purification

Outcomes

Product
Name
Type
Smiles
C(C)OP(OCC)(=O)CCCC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.